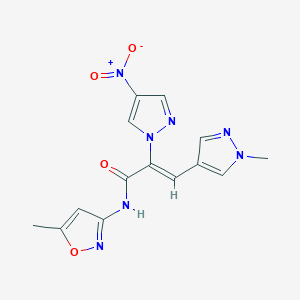![molecular formula C18H26N2O4 B5420106 1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5420106.png)
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric effects. MDMA is classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA), meaning it has a high potential for abuse and no accepted medical use. Despite this, MDMA has been the subject of scientific research for its potential therapeutic effects.
Mécanisme D'action
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. However, prolonged use can lead to a depletion of these neurotransmitters, which can result in depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances, which can be dangerous in certain individuals. Prolonged use can lead to damage to the brain and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol has been used in animal studies to investigate its potential therapeutic effects. However, it is important to note that animal studies may not accurately reflect the effects of this compound in humans. Additionally, the use of this compound in laboratory settings is highly regulated and requires approval from ethical review boards.
Orientations Futures
Future research on 1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol should focus on its potential therapeutic effects, particularly in the treatment of PTSD and other mental health disorders. This research should include clinical trials in humans to fully understand its benefits and risks. Additionally, more research is needed to understand the long-term effects of this compound use and how to mitigate potential harm.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol is synthesized through a multi-step process starting with safrole, a natural extract from the sassafras tree. The safrole is first converted to isosafrole, which is then converted to MDP2P using a variety of reagents and solvents. MDP2P is then reduced to this compound using a reducing agent such as aluminum amalgam or sodium borohydride.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol has been studied for its potential therapeutic effects in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. It has been shown to increase feelings of empathy and social connection, which could be beneficial in therapy settings. However, more research is needed to fully understand its potential benefits and risks.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-19(2)12-18(22)6-3-8-20(9-7-18)17(21)11-14-4-5-15-16(10-14)24-13-23-15/h4-5,10,22H,3,6-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPQEMZYWDFWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C(=O)CC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5420033.png)
![N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5420037.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5420047.png)
![4-benzyl-3-ethyl-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5420056.png)
![N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5420064.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5420069.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5420083.png)

![2-tert-butyl-6-[3-(3,4-dimethoxyphenyl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5420101.png)
![N-[4-(benzoylamino)phenyl]-1-(propylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5420114.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B5420123.png)

